![molecular formula C31H34O8 B1210973 Sarothralin CAS No. 96624-40-7](/img/structure/B1210973.png)
Sarothralin
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Overview
Description
Synthesis Analysis
The synthesis of Sarothralin involves the isolation of the compound from Hypericum japonicum Thunb . The structure of the compound was elucidated using spectroscopic data .Molecular Structure Analysis
The stereostructure of Sarothralin was elucidated using spectroscopic and X-ray crystallographic techniques .Scientific Research Applications
1. Antibiotic Properties
Sarothralin A and Sarothralin B, derived from Hypericum japonicum Thunb. (Sarothra japonica Thunb.), exhibit antibiotic properties. Their structures, combining phloroglucinol and filicinic acid residues, have been elucidated through spectroscopic data (Ishiguro, Yamaki, Kashihara, & Takagi, 1986).
2. Role in Androgen Receptor Modulation
Selective androgen receptor modulators (SARMs) differentiate in binding to androgen receptors based on their chemical structure, leading to anabolic cellular activity while avoiding many side effects of anabolic steroids. SARMs have been studied for various clinical applications, including muscle wasting and breast cancer, with Sarothralin possibly playing a role in this context (Mohler, Bohl, Jones, Coss, Narayanan, He, Hwang, Dalton, & Miller, 2009).
3. Impact on Severe Asthma
The Severe Asthma Research Program (SARP) has made significant progress in understanding severe asthma, a complex disease with various molecular, biochemical, and cellular inflammatory features. While the role of Sarothralin specifically in this research is not direct, the advancement of understanding in severe asthma research is notable (Jarjour, Erzurum, Bleecker, Calhoun, Castro, Comhair, Chung, Curran-Everett, Dweik, Fain, Fitzpatrick, Gaston, Israel, Hastie, Hoffman, Holguin, Levy, Meyers, Moore, Peters, Sorkness, Teague, Wenzel, & Busse, 2012).
4. Understanding of SAR (Structure-Activity Relationship)
SAR studies, analyzing the relationship between the molecular structure of substances and their pharmacological activities, provide insights into how certain structures, like Sarothralin, interact with biological systems. This understanding is crucial for predicting and modifying biological activity (Bhatnagar, Arneric, Cannon, Flynn, & Long, 1982).
properties
CAS RN |
96624-40-7 |
---|---|
Product Name |
Sarothralin |
Molecular Formula |
C31H34O8 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
4-[[3-benzoyl-2,6-dihydroxy-4-(3-methylbut-2-enoxy)phenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C31H34O8/c1-16(2)12-13-39-22-15-21(32)19(27(35)23(22)26(34)18-10-8-7-9-11-18)14-20-28(36)24(25(33)17(3)4)30(38)31(5,6)29(20)37/h7-12,15,17,32,35-37H,13-14H2,1-6H3 |
InChI Key |
CTSAWQOSUXMFIZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C=C2O)OCC=C(C)C)C(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C=C2O)OCC=C(C)C)C(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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